molecular formula C9H12ClN3O2 B2696910 2-(N'-phenylcarbamimidamido)acetic acid hydrochloride CAS No. 2172538-15-5

2-(N'-phenylcarbamimidamido)acetic acid hydrochloride

Cat. No.: B2696910
CAS No.: 2172538-15-5
M. Wt: 229.66
InChI Key: DTEGSDXJWBRXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N'-phenylcarbamimidamido)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol. This compound is known for its unique structure, which includes an amino group, an anilino group, and a carboxylic acid group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 2-(N'-phenylcarbamimidamido)acetic acid hydrochloride involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(N'-phenylcarbamimidamido)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(N'-phenylcarbamimidamido)acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N'-phenylcarbamimidamido)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(N'-phenylcarbamimidamido)acetic acid hydrochloride can be compared with other similar compounds, such as:

  • N-phenylcarbamimidoyl-glycine
  • 2-phenylcarbamimidamidoacetic acid
  • N-Carboxymethyl-N’-phenyl-guanidin
  • (Phenylcarbamimidamido)acetic acid
  • Glycine,N-[imino(phenylamino)methyl]
  • N-(Phenyl-guanyl)-glycin
  • N’-Phenyl-guanidinoessigsaeure

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

2-[[amino(anilino)methylidene]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-9(11-6-8(13)14)12-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14)(H3,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEGSDXJWBRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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